
(2-Bromopyrimidin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyrimidin-5-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the use of 2-amino-5-bromopyrimidine as a starting material. This compound undergoes diazotization followed by a Sandmeyer reaction or a Matman reaction to introduce the bromine atom . Another method involves the halogenation of 2-hydroxy-5-bromopyrimidine to obtain 2-halogen-5-bromopyrimidine, which is then subjected to substitution reactions to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes steps such as over-churning, reduction, condensation, substitution, and deprotection .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Scientific Research Applications
(2-Bromopyrimidin-5-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-Bromopyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Similar in structure but with an amino group instead of a methanamine group.
2-Chloro-5-bromopyrimidine: Similar in structure but with a chlorine atom instead of a methanamine group.
Uniqueness
(2-Bromopyrimidin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the pyrimidine ring.
Properties
Molecular Formula |
C5H6BrN3 |
---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
(2-bromopyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 |
InChI Key |
GJWINBYOCVTRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.